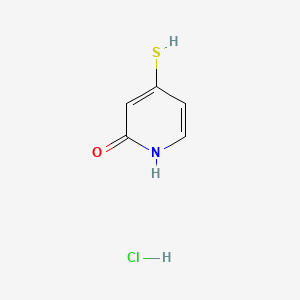![molecular formula C5H13BrN2O2S B13479551 [(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans is a chemical compound with the molecular formula C5H13BrN2O2S and a molecular weight of 245.1379 . This compound is notable for its unique structure, which includes a cyclobutyl ring substituted with an amino group and a methanesulfonamide group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans typically involves the following steps:
Formation of the Cyclobutyl Ring: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is attached through sulfonamide formation reactions, typically involving methanesulfonyl chloride and a suitable base.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to a sulfonic acid.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfonic acids.
Substitution Products: Alkylated amines.
Aplicaciones Científicas De Investigación
[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of [(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans can be compared with other similar compounds to highlight its uniqueness:
[(1r,3r)-3-Aminocyclobutyl]methanol hydrochloride: This compound has a similar cyclobutyl ring structure but differs in the functional groups attached, leading to different chemical and biological properties.
[(1r,3r)-3-Methylcyclohexanol: Although it shares the cyclohexanol structure, the presence of a methyl group instead of an amino group results in distinct reactivity and applications.
Propiedades
Fórmula molecular |
C5H13BrN2O2S |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
(3-aminocyclobutyl)methanesulfonamide;hydrobromide |
InChI |
InChI=1S/C5H12N2O2S.BrH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H |
Clave InChI |
BZQXFWNVNBNQCK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)CS(=O)(=O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


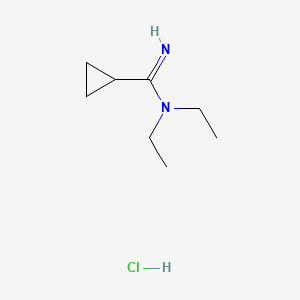
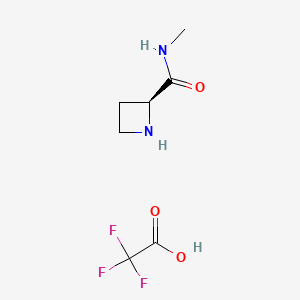
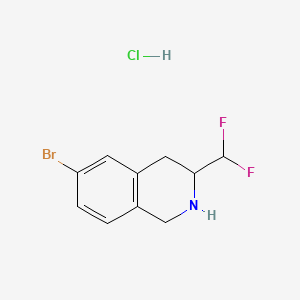
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
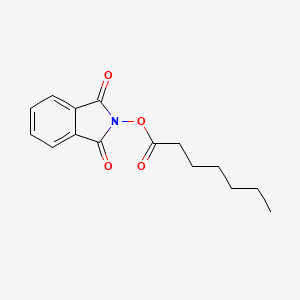

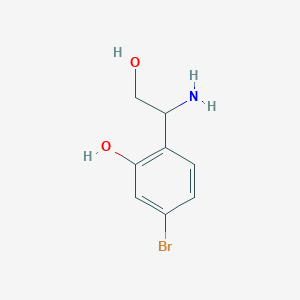
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)


![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
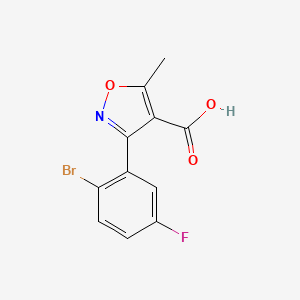
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
